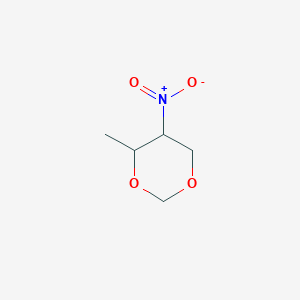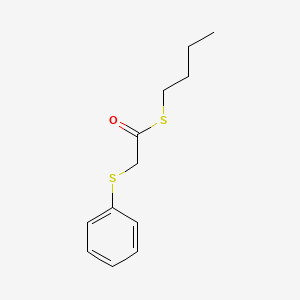![molecular formula C18H21NO2S B14515796 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide CAS No. 62516-76-1](/img/structure/B14515796.png)
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure that includes methoxy, methylpropoxy, and carbothioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydroxide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine products.
Aplicaciones Científicas De Investigación
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules and can be used in various organic reactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies on its mechanism of action are limited, but it is likely to involve interactions with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: This compound has a similar methoxy group but differs in its overall structure and functional groups.
4-Methoxy-2-methylaniline: Another compound with a methoxy group, but with different functional groups and applications.
Uniqueness
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62516-76-1 |
|---|---|
Fórmula molecular |
C18H21NO2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H21NO2S/c1-13(2)12-21-17-10-6-15(7-11-17)19-18(22)14-4-8-16(20-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,19,22) |
Clave InChI |
QOVDCFFIGYGXQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











silane](/img/structure/B14515770.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
